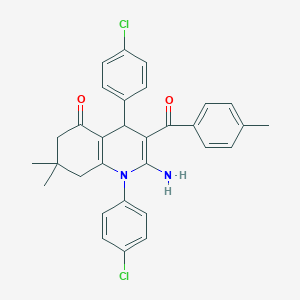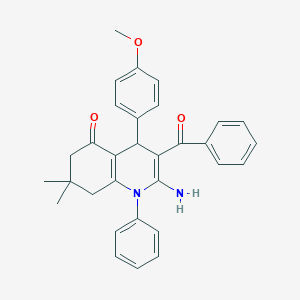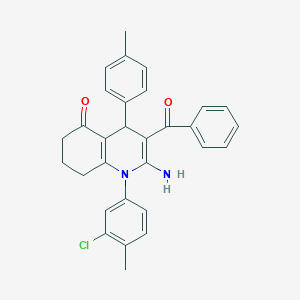![molecular formula C30H27N3O5S B304434 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide, also known as Compound X, is a novel chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. It belongs to the class of pyridine derivatives and has a molecular weight of 526.64 g/mol.
Mecanismo De Acción
The mechanism of action of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. It also inhibits the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in the treatment of cancer. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as to inhibit the formation of new blood vessels (angiogenesis) that are necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X in lab experiments is its specificity for cancer cells. It has been shown to have minimal effects on normal cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X. One direction is to further investigate its mechanism of action and to identify other pathways and enzymes that it may inhibit. Another direction is to study its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, more research is needed to determine the optimal dosage and administration of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X for the treatment of cancer.
Métodos De Síntesis
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis involves the condensation of 4-(3,4,5-trimethoxyphenyl)-2-pyridinethiol with 2-bromoacetophenone, followed by the reaction with 2-methoxyaniline and subsequent oxidation with potassium permanganate. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide X has been the subject of several scientific studies due to its potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide |
|---|---|
Fórmula molecular |
C30H27N3O5S |
Peso molecular |
541.6 g/mol |
Nombre IUPAC |
2-[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C30H27N3O5S/c1-35-25-13-9-8-12-23(25)32-28(34)18-39-30-22(17-31)21(16-24(33-30)19-10-6-5-7-11-19)20-14-26(36-2)29(38-4)27(15-20)37-3/h5-16H,18H2,1-4H3,(H,32,34) |
Clave InChI |
WPSMGYJKWDHEON-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)

![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)
![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)



